Sodium 2-bromoethanesulfonate

Overview

Description

Sodium 2-bromoethanesulfonate is a compound that is often used to investigate the effect of BES on the inhibition of bacterial growth . It acts as a methanogenesis inhibitor during anaerobic digestion . It also reacts with lithium sulfinated polysulfones (PSU) to yield sulfoethylated PSU .

Molecular Structure Analysis

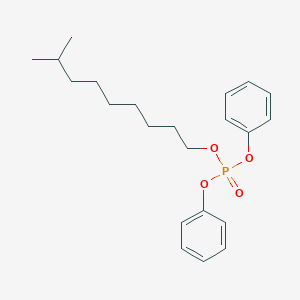

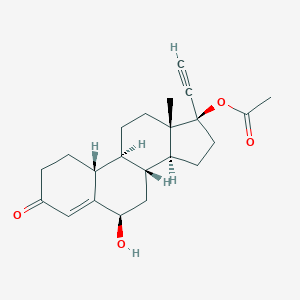

The molecular formula of Sodium 2-bromoethanesulfonate is C2H4BrNaO3S . Its molecular weight is 211.01 g/mol . The IUPAC name is sodium;2-bromoethanesulfonate . The InChI is 1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 and the InChIKey is HNFOAHXBHLWKNF-UHFFFAOYSA-M .Chemical Reactions Analysis

Sodium 2-bromoethanesulfonate acts as a methanogenesis inhibitor during anaerobic digestion . It reacts with lithium sulfinated polysulfones (PSU) to yield sulfoethylated PSU .Physical And Chemical Properties Analysis

Sodium 2-bromoethanesulfonate has a molecular weight of 211.01 g/mol . The compound’s physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results.Scientific Research Applications

Inhibition of Methanogenesis in Microbial Cultures

Sodium 2-bromoethanesulfonate (BES) is widely used as an inhibitor of methanogenesis in microbial cultures. It’s particularly effective in studies investigating the metabolic pathways and competition between methanogenesis and other processes like homoacetogenesis . By inhibiting methanogenesis, researchers can better understand the role of different microorganisms in biogas production and the potential for improving biogas quality.

Biomethanation of Hydrogen

BES plays a crucial role in the biomethanation process of hydrogen, where it’s used to control the microbial activity that converts hydrogen into methane . This application is significant in the context of renewable energy, where hydrogen produced from electrolysis using surplus electricity can be converted biologically into methane, a more convenient form of energy storage.

Biological Biogas Upgrading

In the field of biogas upgrading, BES is utilized to enhance the quality of biogas by selectively inhibiting methanogenic bacteria. This allows for the accumulation of other intermediates, such as formate and acetate, which can be further processed into higher-value products .

Carbon Capture and Utilization

BES is involved in carbon capture and utilization technologies, where it helps in the biological conversion of captured CO2 into methane, thus contributing to the reduction of greenhouse gas emissions . This process integrates well with existing anaerobic digestion technologies and offers a biological solution for carbon capture.

Investigation of Homoacetogenesis

Researchers use BES to study homoacetogenesis, a process where acetate is produced from CO2 and H2 in the absence of methanogenesis . Understanding this process is vital for optimizing biogas production and developing new strategies for biological carbon capture.

Synthesis of Sulfoethylated Polysulfones

In chemical synthesis, BES reacts with lithium sulfinated polysulfones to yield sulfoethylated polysulfones . These modified polysulfones have potential applications in various fields, including membrane technology and advanced material science.

Mechanism of Action

Target of Action

Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .

Biochemical Pathways

BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .

Pharmacokinetics

It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .

Action Environment

The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .

: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : Sodium 2-bromoethanesulfonate 98 4263-52-9 - MilliporeSigma

Safety and Hazards

Sodium 2-bromoethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name |

sodium;2-bromoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26978-65-4 (Parent) | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063379 | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-bromoethanesulfonate | |

CAS RN |

4263-52-9 | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-bromoethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.